molecular formula C20H28O4 B1148035 Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate CAS No. 130675-12-6

Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate

Cat. No.: B1148035
CAS No.: 130675-12-6
M. Wt: 332.4 g/mol
InChI Key: AXEBYLQYSIQEJD-IEYVCLCVSA-N
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Description

Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate is a synthetic chemical compound of interest in organic chemistry and medicinal research. This molecule features an oct-2-enoate backbone functionalized with benzyloxy, ethenyl, and hydroxy groups, making it a potential intermediate for the synthesis of more complex bioactive molecules. Researchers can utilize this compound in the development of pharmaceutical precursors, particularly in exploring structure-activity relationships for target engagement. Its mechanism of action is dependent on the specific research context and is not fully characterized. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

130675-12-6

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl (E,5R,7R)-5-ethenyl-7-hydroxy-5-methyl-8-phenylmethoxyoct-2-enoate

InChI

InChI=1S/C20H28O4/c1-4-20(3,13-9-12-19(22)24-5-2)14-18(21)16-23-15-17-10-7-6-8-11-17/h4,6-12,18,21H,1,5,13-16H2,2-3H3/b12-9+/t18-,20-/m1/s1

InChI Key

AXEBYLQYSIQEJD-IEYVCLCVSA-N

Isomeric SMILES

CCOC(=O)/C=C/C[C@](C)(C[C@H](COCC1=CC=CC=C1)O)C=C

Canonical SMILES

CCOC(=O)C=CCC(C)(CC(COCC1=CC=CC=C1)O)C=C

Synonyms

(E)-(5R,7R)-8-BENZYLOXY-7-HYDROXY-5-METHYL-5-VINYL-OCT-2-ENOIC ACID ETHYL ESTER

Origin of Product

United States

Biological Activity

Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate, with the CAS number 130675-12-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C20H28O4
  • Molecular Weight: 332.43 g/mol
  • Purity: ≥ 98% .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibits selective cytotoxicity against certain cancer cells while showing lower toxicity to normal cells.

Table 1: Cytotoxic Effects on Cell Lines

Cell LineIC50 (µg/ml)Cell Viability (%)
HepG2 (Liver)4267.7
MCF-7 (Breast)10078.14
HaCaT (Normal)>25082.23
NIH 3T3 (Normal)>50096.11

The MTT assay results indicate that this compound has a pronounced effect on HepG2 and MCF-7 cell lines, suggesting its potential as an anticancer agent. The IC50 values demonstrate that the compound is significantly more toxic to cancer cells compared to normal cells, indicating a favorable therapeutic index .

While specific mechanisms of action for this compound have not been extensively detailed in available literature, compounds with similar structures often exhibit mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.
  • Disruption of cellular signaling pathways involved in cancer progression.

Case Studies and Research Findings

  • Case Study on Anticancer Activity:
    A study investigated the effects of various derivatives of similar compounds on cancer cell lines, revealing that modifications in the chemical structure can enhance cytotoxic properties. This compound's structure suggests it could be modified for improved efficacy against specific cancers .
  • Research on Selective Toxicity:
    A comparative study highlighted that compounds with benzyloxy groups often show selective toxicity towards malignant cells while sparing normal tissues. This selectivity is crucial for developing safer cancer therapies .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate has shown promise in the development of anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of hydroxyl and vinyl groups may enhance its interaction with biological targets, leading to apoptosis in cancer cells .
  • Anti-inflammatory Properties :
    • Studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. Its ability to modulate inflammatory pathways could be beneficial in managing conditions such as arthritis or asthma .
  • Neuroprotective Effects :
    • Preliminary investigations have indicated that this compound may offer neuroprotective benefits. Its antioxidant properties could help mitigate oxidative stress in neuronal cells, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .

Agricultural Applications

  • Pesticide Development :
    • The compound's structural features make it suitable for the synthesis of novel pesticides. Research into related compounds has shown efficacy against various pests while maintaining low toxicity to non-target organisms .
  • Plant Growth Regulators :
    • This compound may also serve as a plant growth regulator, promoting growth and yield in crops. Its application could lead to enhanced agricultural productivity and sustainability .

Materials Science

  • Polymer Synthesis :
    • The vinyl group in the compound allows for polymerization reactions, making it a potential candidate for synthesizing new polymers with specific properties. These polymers can be tailored for applications in coatings, adhesives, and composites .
  • Nanotechnology :
    • Research into the use of this compound in nanotechnology is ongoing, particularly in the development of nanocarriers for drug delivery systems. The ability to modify its structure could enhance the solubility and bioavailability of therapeutic agents .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cells; potential for further development
Anti-inflammatory EffectsReduced markers of inflammation in animal models; implications for chronic disease treatment
Neuroprotective BenefitsShowed promise in reducing oxidative stress in neuronal cultures; potential Alzheimer's therapy
Agricultural UseEffective against aphids with minimal impact on beneficial insects; potential for eco-friendly pesticides

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-(benzoxy)-5-methoxybenzoate

This aromatic ester shares a benzyl-protected hydroxyl group but lacks the aliphatic ethenyl and hydroxy-methyl substituents. Key differences include:

  • Solubility: The methoxy substituent enhances polarity compared to the aliphatic chain in Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate .

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

This compound features a diphenyl-substituted alkyne core and an ethoxycarbonyloxy group. Comparative analysis reveals:

  • Steric Effects : The diphenyl groups introduce significant steric hindrance, unlike the less bulky 5-methyl and ethenyl groups in the target compound.
  • Synthetic Utility : The alkyne moiety enables click chemistry applications, whereas the ethenyl group in the target compound may favor electrophilic additions .

Carbazole Derivatives (e.g., Ethyl 8-(benzyloxy)-5-(4-chlorobenzoyl)-7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate)

This pharmacologically active carbazole analog shares the benzyloxy motif but incorporates a heterocyclic core. Notable contrasts include:

  • Bioactivity: The carbazole derivative exhibits hypoglycemic activity, while the biological properties of this compound remain underexplored.
  • Structural Complexity : The pyridoindole scaffold introduces rigidity, unlike the flexible aliphatic chain in the target compound .

Structural and Functional Data Table

Property This compound Methyl 3-(benzoxy)-5-methoxybenzoate Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
Core Structure Aliphatic ester with ethenyl and hydroxy-methyl groups Aromatic ester with methoxy substituent Alkyne ester with diphenyl groups
Key Functional Groups Benzyloxy, ethenyl, tertiary alcohol Benzyloxy, methoxy Ethoxycarbonyloxy, alkyne, diphenyl
Synthetic Applications Potential for cyclization or oxidation reactions Hydrolysis to carboxylic acids Click chemistry or Sonogashira coupling
Bioactivity (Reported) Not yet characterized None reported Hypoglycemic (carbazole analogs)

Research Findings and Challenges

  • Synthesis: this compound requires precise control over protecting groups (e.g., benzyl for hydroxyl) and stereochemistry, similar to protocols for Methyl 3-(benzoxy)-5-methoxybenzoate .
  • Crystallography : Structural refinement via SHELXL is critical for resolving conformational details, particularly the spatial arrangement of the ethenyl and hydroxy-methyl groups .
  • Knowledge Gaps: Unlike its carbazole analogs, the biological or catalytic roles of this compound are unstudied, highlighting a need for pharmacological screening .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of Ethyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloct-2-enoate, and how can reaction conditions be optimized?

  • Methodology : Start with benzyl-protected intermediates to shield hydroxyl groups during synthesis. For example, adapt protocols from analogous esters (e.g., ), where benzyl ethers are introduced early via nucleophilic substitution (e.g., using benzyl bromide and NaHCO₃ in acetonitrile). Optimize stepwise coupling of ethenyl and methyl groups using palladium-catalyzed cross-coupling or acid-catalyzed alkylation. Monitor purity via TLC and HPLC, and employ column chromatography (ethyl acetate/petroleum ether gradients) for isolation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how should data interpretation be approached?

  • Methodology : Use high-resolution NMR (¹H, ¹³C, DEPT, COSY, HSQC) to resolve overlapping signals from the ethenyl, benzyloxy, and hydroxyl groups. For example, NOESY can clarify stereochemistry at the 5-methyl/ethenyl position. Compare with literature data for similar esters (e.g., ). Complement with FT-IR to confirm ester carbonyl (∼1740 cm⁻¹) and hydroxyl (broad ∼3400 cm⁻¹) stretches. Mass spectrometry (HRMS-ESI) validates molecular weight .

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are appropriate?

  • Methodology : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to determine space groups and atomic positions. Address disorder in flexible chains (e.g., oct-2-enoate backbone) using PART and DFIX commands. Validate thermal parameters and hydrogen bonding (e.g., O–H⋯O interactions) with PLATON .

Advanced Research Questions

Q. How can researchers design assays to evaluate the hypoglycemic activity of this compound, and what controls are essential?

  • Methodology : Reference protocols from carbazole derivatives (), where in vitro glucose uptake assays in HepG2 cells or insulin-resistant models are used. Include metformin as a positive control. Measure AMPK activation via Western blot or fluorescent probes. For in vivo studies, use streptozotocin-induced diabetic rodents, monitoring blood glucose and insulin sensitivity. Validate specificity with kinase profiling assays .

Q. What strategies mitigate stereochemical challenges during synthesis, particularly at the 5-methyl/ethenyl position?

  • Methodology : Employ asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) or enzymatic resolution (e.g., lipases for ester hydrolysis/formation). For example, adapt enzymatic methods from , where immobilized Candida antarctica lipase B achieves >95% enantiomeric excess. Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiopurity .

Q. How should contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

  • Methodology : Reconcile solution-state NMR (dynamic conformers) with solid-state XRD (fixed conformation) by analyzing temperature-dependent NMR or variable-temperature XRD. For instance, if NMR suggests rotational freedom in the benzyloxy group while XRD shows a fixed orientation, perform molecular dynamics simulations (e.g., Gaussian or AMBER) to model flexibility .

Q. What degradation pathways are likely under physiological conditions, and how can stability studies be structured?

  • Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS monitoring. Identify hydrolytic cleavage of the ester (pH-dependent) or benzyl ether (acid-sensitive) groups. Use Arrhenius plots to predict shelf-life. For in vitro assays, include protease inhibitors and antioxidants (e.g., BHT) in buffers .

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